molecular formula C11H13ClN2O2 B170417 N-(6-Chloro-3-formylpyridin-2-yl)pivalamide CAS No. 127446-34-8

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Cat. No.: B170417
CAS No.: 127446-34-8
M. Wt: 240.68 g/mol
InChI Key: QTIICTFBNRXNRF-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is characterized by the presence of a chloro-substituted pyridine ring and a pivalamide group. This compound is typically found as a white to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide involves a multi-step process. One common method includes the reaction of N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide with n-butyllithium in hexane at -20°C for 3 hours . The mixture is then allowed to warm to room temperature, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process typically involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-Chloro-3-formylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-(6-chloro-3-carboxypyridin-2-yl)pivalamide.

    Reduction: Formation of N-(6-chloro-3-hydroxymethylpyridin-2-yl)pivalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison: N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIICTFBNRXNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563218
Record name N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127446-34-8
Record name N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of intermediate 5 (19.28 g, 90.6 mmol) in THF (181 mL) was treated with n-BuLi (108.8 mL, 272 mmol) and the resulting mixture was stirred at −20° C. for 3 h. After addition of DMF (20.81 mL, 271.86 mmol), the reaction was allowed to warm to rt. The reaction was poured into cold 6N HCl and stirred for 15 min. The mixture was then neutralized with anhydrous K2CO3 to pH=7 and extracted with Et2O. The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by recrystallization from EtOAc and hexanes to afford N-(6-chloro-3-formylpyridin-2-yl)pivalamide (intermediate 6) (12.84 g, 59%).
Quantity
19.28 g
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reactant
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108.8 mL
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181 mL
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20.81 mL
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0 (± 1) mol
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0 (± 1) mol
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